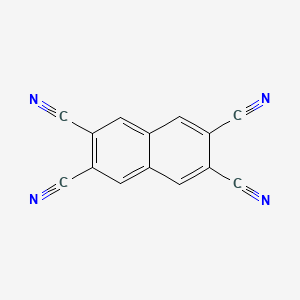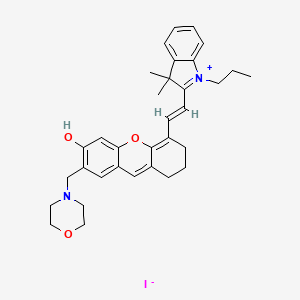
(E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide is a complex organic compound with a unique structure that combines elements of xanthenes, indoles, and morpholine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide typically involves a multi-step process. The initial step often includes the formation of the xanthene core, followed by the introduction of the morpholinomethyl group. The final steps involve the formation of the indolium iodide moiety through a series of coupling and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties. It can be employed in imaging studies to track cellular processes and interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic tools.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, its fluorescent properties can be utilized to track molecular interactions in real-time, providing insights into cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene-based compound with fluorescent properties.
Rhodamine: Similar in structure and used in fluorescent labeling.
Indocyanine Green: Used in medical imaging due to its near-infrared fluorescence.
Uniqueness
What sets (E)-2-(2-(6-Hydroxy-7-(morpholinomethyl)-2,3-dihydro-1h-xanthen-4-yl)vinyl)-3,3-dimethyl-1-propyl-3h-indol-1-ium iodide apart is its combination of xanthene, indole, and morpholine moieties, which confer unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C33H39IN2O3 |
|---|---|
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-(morpholin-4-ylmethyl)-7,8-dihydro-6H-xanthen-3-ol;iodide |
InChI |
InChI=1S/C33H38N2O3.HI/c1-4-14-35-28-11-6-5-10-27(28)33(2,3)31(35)13-12-23-8-7-9-24-19-25-20-26(22-34-15-17-37-18-16-34)29(36)21-30(25)38-32(23)24;/h5-6,10-13,19-21H,4,7-9,14-18,22H2,1-3H3;1H |
Clave InChI |
XNOAYYZBWNEDSC-UHFFFAOYSA-N |
SMILES isomérico |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=CC(=C(C=C5O4)O)CN6CCOCC6)CCC3.[I-] |
SMILES canónico |
CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=CC(=C(C=C5O4)O)CN6CCOCC6)CCC3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)

![1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830058.png)

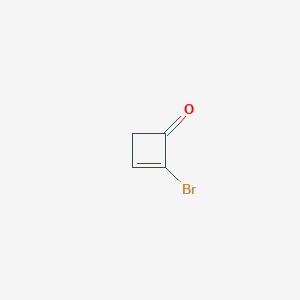
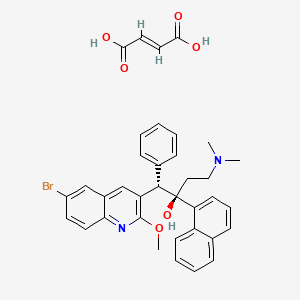


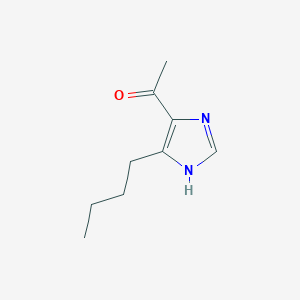

![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

